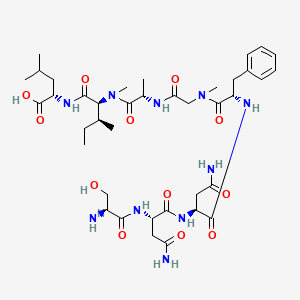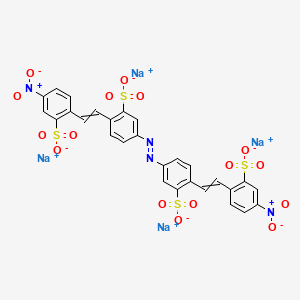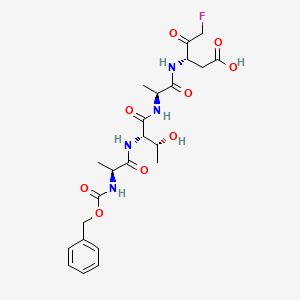
SNNF(N-Me)GA(N-Me)IL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNNF(N-Me)GA(N-Me)IL is a biologically active peptide comprising double N-methylated derivatives of a partial islet amyloid polypeptide (IAPP) sequence. This compound is known for its amyloidogenic and cytotoxic properties . It has a molecular weight of 862.97 and a molecular formula of C39H62N10O12 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for SNNF(N-Me)GA(N-Me)IL are not well-documented. large-scale peptide synthesis often employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process involves optimizing reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
SNNF(N-Me)GA(N-Me)IL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Aplicaciones Científicas De Investigación
SNNF(N-Me)GA(N-Me)IL has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in amyloid formation and cytotoxicity, particularly in the context of diseases like type 2 diabetes.
Medicine: Explored for its potential therapeutic applications in treating amyloid-related diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of SNNF(N-Me)GA(N-Me)IL involves its interaction with cellular components, leading to amyloid formation and cytotoxicity. The compound targets specific molecular pathways involved in protein aggregation and cell death. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular homeostasis and induce apoptosis .
Comparación Con Compuestos Similares
SNNF(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which enhances its amyloidogenic and cytotoxic properties. Similar compounds include:
IAPP (Islet Amyloid Polypeptide): The parent peptide from which this compound is derived.
N-Methylated Peptides: Other peptides with N-methylation modifications that exhibit similar biological activities.
Amyloidogenic Peptides: Peptides known to form amyloid fibrils and associated with diseases like Alzheimer’s and type 2 diabetes.
Propiedades
Fórmula molecular |
C39H62N10O12 |
|---|---|
Peso molecular |
863.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H62N10O12/c1-8-21(4)32(36(57)47-28(39(60)61)14-20(2)3)49(7)37(58)22(5)43-31(53)18-48(6)38(59)27(15-23-12-10-9-11-13-23)46-35(56)26(17-30(42)52)45-34(55)25(16-29(41)51)44-33(54)24(40)19-50/h9-13,20-22,24-28,32,50H,8,14-19,40H2,1-7H3,(H2,41,51)(H2,42,52)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,57)(H,60,61)/t21-,22-,24-,25-,26-,27-,28-,32-/m0/s1 |
Clave InChI |
NNFBFJNXAVXCNY-GIFGIEFFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)



![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)





